molecular formula C12H12O2 B3056722 2-Ethoxynaphthalen-1-ol CAS No. 73733-01-4

2-Ethoxynaphthalen-1-ol

Cat. No. B3056722
CAS RN: 73733-01-4
M. Wt: 188.22 g/mol
InChI Key: PGARRYOTCVOJQR-UHFFFAOYSA-N
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Description

2-Ethoxynaphthalen-1-ol is an organic compound with the chemical formula C12H12O2. It is also known as ethylnaphthol. The compound has a molecular weight of 188.23 .


Molecular Structure Analysis

The molecular structure of 2-Ethoxynaphthalen-1-ol is represented by the InChI code: 1S/C12H12O2/c1-2-14-11-8-7-9-5-3-4-6-10(9)12(11)13/h3-8,13H,2H2,1H3 . This indicates the presence of 12 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

2-Ethoxynaphthalen-1-ol has a molecular weight of 188.23 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Chemical Synthesis and Modification

2-Ethoxynaphthalen-1-ol has been utilized in chemical synthesis and modification. A study demonstrated the formylation and acetylation of 2-ethoxynaphthalene, leading to products such as 2-ethoxynaphthalene-1-carbaldehyde and 1-acetyl-2-ethoxynaphthalene (Aksenov et al., 2008). Furthermore, the compound has been involved in the synthesis of (E)-N-((2-ethoxynaphthalen-1-yl)methylene)-3-methylaniline, characterized through various spectroscopic and computational methods (Yıldırım et al., 2016).

Bioevaluation and Medicinal Chemistry

In medicinal chemistry, 2-ethoxynaphthalen-1-ol derivatives have been designed and synthesized as part of a systematic attempt to develop novel Selective Estrogen Receptor Modulators (SERMs) (Yadav et al., 2011). These compounds were evaluated for their activity against estrogen-responsive human MCF-7 breast cancer cells.

Nonlinear Optical Properties

The nonlinear optical properties of derived Schiff base compounds from 2-ethoxynaphthalen-1-ol have been studied. The research focused on determining the nonlinear refractive index and optical limiting properties, suggesting potential applications in optical devices (Abdullmajed et al., 2021).

Detection and Sensing Applications

A novel α-ethoxynaphthalene-dicyanovinyl conjugate was synthesized for the highly selective and reactive detection of CN− in a wide pH range. This research highlights the potential of 2-ethoxynaphthalen-1-ol derivatives in developing efficient test kits for CN− detection (Padghan et al., 2020).

Spectroscopy and Analysis

The electronic spectra of 1-ethoxynaphthalene in various states have been studied, providing insights into its spectroscopic characteristics and potential applications in analytical chemistry (Marjit & Banerjee, 1974).

Catalysis

2-Ethoxynaphthalen-1-ol derivatives have been involved in catalytic processes like O-methylation of 2-naphthol, indicating their role in the production of important intermediates in pharmaceuticals (Yadav & Salunke, 2013).

Safety And Hazards

The safety information available indicates that 2-Ethoxynaphthalen-1-ol may present some hazards. The compound is associated with the GHS07 pictogram, and the signal word for it is "Warning" . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-ethoxynaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-2-14-11-8-7-9-5-3-4-6-10(9)12(11)13/h3-8,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGARRYOTCVOJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10632139
Record name 2-Ethoxynaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxynaphthalen-1-ol

CAS RN

73733-01-4
Record name 2-Ethoxynaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Vidal, C Huiliñir, R Santander, J Silva-Agredo… - Science of the total …, 2018 - Elsevier
The elimination of the antibiotic Nafcillin (NAF), which is usually used in hospitals and veterinary clinics around the world, was assessed through a combination of three advanced …
Number of citations: 43 www.sciencedirect.com

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